6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that contains a pyrrolo[2,3-b]pyridine core structure with a chloro substituent at the 6-position and an aldehyde group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) family . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
This compound: interacts with FGFRs, inhibiting their activity . This interaction results in the suppression of the FGFR signaling pathway, which is abnormally activated in various types of tumors .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by This compound . The downstream effects of this inhibition include reduced cell proliferation and migration, and impaired angiogenesis .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of tumor growth and progression . By inhibiting FGFRs, the compound can suppress the growth and spread of tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step procedures starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors followed by functional group transformations. For example, starting from 2-chloropyridine, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the pyrrolo[2,3-b]pyridine core. Subsequent formylation at the 3-position yields the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are typically optimized for large-scale synthesis. These methods often involve the use of continuous flow reactors to ensure efficient and consistent production. Key steps include the use of chlorinating agents and controlled reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
- 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- 6-Chloro-1H-pyrazolo[3,4-b]pyridine
Uniqueness
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and aldehyde groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFBLEDAMKMVEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593399 | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383875-59-0 | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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